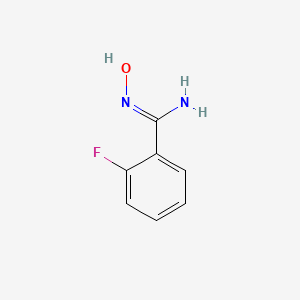

2-Fluoro-N-hydroxy-benzamidine

Description

Historical Development and Significance of N-Hydroxyamidine Scaffolds in Medicinal and Organic Chemistry

The N-hydroxyamidine functional group, also known as an amidoxime (B1450833), is a versatile scaffold that has garnered significant attention in both medicinal and organic chemistry. Historically, N-hydroxyamidines have been recognized as important intermediates in the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles, which themselves possess a wide range of pharmacological applications. rjptonline.orgresearchgate.net The synthesis often involves the conversion of a nitrile to a hydroxylamine (B1172632), followed by a cycloaddition reaction. rjptonline.org

In medicinal chemistry, the significance of the N-hydroxyamidine scaffold extends beyond its role as a synthetic precursor. These moieties are considered potent pharmacophores and have been identified as bioisosteres for carboxylic acids and carboxamides, capable of participating in similar biological interactions. rjptonline.org A crucial application of N-hydroxyamidines is their use as prodrugs for amidines. researchgate.net The in-vivo reduction of the N-hydroxy group can release the corresponding amidine, which is an important pharmacophore that can mimic the arginine residue in biological structures. researchgate.net This prodrug strategy can enhance membrane permeability and absorption, while potentially reducing toxicity by allowing for the slow conversion into the active drug. researchgate.net The enzymatic system responsible for this reduction, involving cytochrome b5 and P450 enzymes, has been identified in the liver and other organs. researchgate.net

Furthermore, the N-hydroxyamidine group itself is a key pharmacophore in the design of enzyme inhibitors. A prominent example is its incorporation into inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy. acs.orgnih.govresearchgate.net The hydroxyamidine moiety in inhibitors like Epacadostat binds to the heme iron within the enzyme's active site, demonstrating its critical role in achieving high-affinity inhibition. researchgate.net The development of novel hydroxyamidine derivatives continues to be an active area of research, aimed at discovering new therapeutic agents. acs.orgnih.gov

Strategic Implementation and Influence of Fluorine Substitution in the Design of Biologically Active Molecules

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing this element. nih.govacs.org The unique properties of the fluorine atom allow it to exert profound effects on a molecule's physicochemical and pharmacokinetic profile. tandfonline.comnih.gov This has led to its widespread use to enhance metabolic stability, improve binding affinity, and modulate various properties to optimize drug performance. tandfonline.comresearchgate.net

Despite its small size, fluorine is the most electronegative element, which dramatically alters the electronic properties of a molecule. acs.organnualreviews.org This high electronegativity can lower the pKa of nearby basic groups, such as amines, which is a useful tool for controlling physical properties like solubility and membrane permeability. researchgate.netmdpi.com The strong carbon-fluorine (C-F) bond is also highly stable and resistant to metabolic cleavage by enzymes like cytochrome P450, a common route of drug deactivation. acs.orgtandfonline.comannualreviews.org Placing a fluorine atom at a site susceptible to metabolic oxidation can effectively block this pathway, thereby increasing the drug's metabolic stability and duration of action. mdpi.com

The introduction of fluorine can also influence a molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution throughout the body. annualreviews.orgmdpi.com Furthermore, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.comacs.org The use of the 18F isotope is also a critical application in Positron Emission Tomography (PET) imaging, a sensitive technique for visualizing drug-target engagement in both preclinical and clinical settings. tandfonline.comresearchgate.net

Table 1: Key Physicochemical and Pharmacological Effects of Fluorine Substitution

| Property Affected | Influence of Fluorine Substitution | Rationale/Mechanism | Citation |

| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage (e.g., by cytochrome P450), blocking sites of metabolic oxidation. | acs.orgtandfonline.comannualreviews.orgmdpi.com |

| Binding Affinity | Often Increased | Can form favorable electrostatic interactions (hydrogen bonds, dipole interactions) with protein targets without adding significant steric bulk. | tandfonline.comacs.org |

| pKa Modulation | Decreased pKa of nearby basic groups | The strong electron-withdrawing nature of fluorine reduces the basicity of proximal functional groups. | researchgate.netmdpi.com |

| Lipophilicity | Modulated (often increased) | H/F exchange typically increases lipophilicity, which can enhance membrane permeation and affect biodistribution. | annualreviews.orgmdpi.com |

| Conformation | Biased | Fluorine can exert a conformational bias on the molecule, influencing its shape and interaction with targets. | researchgate.net |

| Bioavailability | Potentially Improved | Enhanced metabolic stability and membrane permeability can lead to improved overall bioavailability. | nih.gov |

Rationale for Investigating 2-Fluoro-N-hydroxy-benzamidine as a Research Probe

The investigation of this compound as a research probe is driven by a logical synthesis of the distinct advantages offered by its constituent parts: the N-hydroxyamidine scaffold and the ortho-positioned fluorine atom on the phenyl ring. This specific combination creates a molecule with unique potential as a chemical tool and a building block for more complex bioactive molecules.

The N-hydroxyamidine core provides a proven pharmacophore capable of acting as a metal-chelating group, a hydrogen bond donor/acceptor, and a bioisostere for other functional groups. rjptonline.orgnih.gov Its established role in inhibiting metalloenzymes, such as IDO1, makes any new derivative an interesting candidate for screening against this and other similar targets. acs.orgresearchgate.net Furthermore, its utility as a stable precursor for the synthesis of 1,2,4-oxadiazoles means that this compound can serve as a key intermediate for creating libraries of novel heterocyclic compounds. rjptonline.orgijpcbs.com

The strategic placement of a fluorine atom at the 2-position (ortho) of the benzamidine (B55565) ring is particularly significant. This substitution is known to exert strong electronic and conformational effects. The electron-withdrawing nature of the fluorine can modulate the acidity and reactivity of the N-hydroxyamidine group, potentially altering its binding properties and pKa. researchgate.netmdpi.com This can be a critical factor in fine-tuning the interaction with a biological target. An ortho-fluoro substituent can also induce a specific conformational preference in the molecule through intramolecular interactions (e.g., with the amidine N-H), which can pre-organize the molecule for optimal binding to a receptor or enzyme active site. acs.org

Therefore, this compound is investigated as a research probe for several key reasons:

Novel Building Block: It serves as a versatile architectural element for synthesizing new classes of fluorinated heterocycles and potential drug candidates, combining the reactivity of the hydroxyamidine with the modulatory effects of fluorine. ijpcbs.combldpharm.com

Tool for Structure-Activity Relationship (SAR) Studies: It allows researchers to systematically probe the effect of ortho-fluorine substitution on the biological activity of benzamidine-based compounds. Comparing its activity to non-fluorinated or differently substituted analogs can elucidate the importance of electronics and conformation at that position for target binding. nih.gov

Probe for Metalloenzyme Inhibition: Given the metal-binding capacity of the hydroxyamidine group, the 2-fluoro derivative is a valuable tool to explore the active sites of metalloenzymes, where the fluorine atom can influence binding specificity and strength. nih.govresearchgate.net

Exploration of New Chemical Space: By combining these two functionalities, the compound represents a novel entry into chemical space, offering the potential to identify new interactions and biological activities that are not achievable with either moiety alone.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVCPKNHQRKCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75907-83-4 | |

| Record name | 2-Fluoro-N′-hydroxybenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75907-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Fluoro N Hydroxy Benzamidine

Synthetic Routes to 2-Fluoro-N-hydroxy-benzamidine

The synthesis of this compound is primarily achieved through the reaction of a nitrile precursor with hydroxylamine (B1172632). This section explores this key pathway, methods for optimizing reaction yields, and alternative approaches to synthesizing related fluoro-substituted structures.

Synthesis via 2-Fluorobenzonitrile Reactants

The most direct and common method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 2-fluorobenzonitrile. This reaction transforms the nitrile group into a hydroxyamidine moiety.

The general reaction is as follows: 2-Fluorobenzonitrile reacts with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base. The base is crucial for neutralizing the hydrochloride salt and generating free hydroxylamine, which then acts as the nucleophile.

Reaction Scheme:

2-Fluorobenzonitrile + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O

Commonly used bases include sodium carbonate, potassium carbonate, or organic bases like pyridine (B92270). The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, to facilitate the dissolution of the reactants. The mixture is often heated to drive the reaction to completion.

Optimization of Reaction Conditions and Yields in N-Hydroxybenzamidine Synthesis

The efficiency and yield of N-hydroxybenzamidine synthesis are highly dependent on several key reaction parameters. Optimization of these conditions is critical for maximizing product formation and minimizing side reactions. While specific optimization data for this compound is not extensively published, principles from related nitrile condensation reactions can be applied. Key factors influencing the reaction include the choice of base, solvent, temperature, and reaction time.

For instance, in base-induced nitrile transformations, the strength and stoichiometry of the base can significantly impact the reaction rate and outcome. The selection of solvent is also critical, as it affects reactant solubility and can influence the reaction pathway. Temperature is a direct driver of reaction rate; however, excessively high temperatures can lead to the formation of undesired byproducts.

The following table illustrates a hypothetical optimization process for a generic nitrile-to-amidine conversion, demonstrating how systematic variation of conditions can lead to improved yields.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ (1.5) | Ethanol | 60 | 24 | 55 |

| 2 | K₂CO₃ (1.5) | Ethanol | 60 | 24 | 62 |

| 3 | Pyridine (2.0) | Ethanol/H₂O | 80 | 18 | 75 |

| 4 | K₂CO₃ (1.5) | Methanol | 60 | 24 | 58 |

| 5 | Pyridine (2.0) | Ethanol/H₂O | 100 | 12 | 72 |

| 6 | Pyridine (2.0) | Dioxane | 80 | 18 | 68 |

This interactive table demonstrates that a combination of a suitable organic base like pyridine, a mixed solvent system, and an elevated temperature of 80°C for 18 hours could provide an optimal yield.

Evaluation of Alternative Synthetic Pathways for Fluoro-substituted Hydroxybenzamidines

Beyond the direct nitrile-hydroxylamine reaction, other synthetic strategies can be considered for the formation of the fluoro-substituted hydroxybenzamidine (B1305233) core. These alternative pathways often involve different starting materials and reaction types.

One potential alternative involves the controlled reduction of a nitro-containing precursor. For example, a suitably substituted nitroaromatic compound could be reduced to a hydroxylamine, which is then converted to the target amidine. This approach is common in the synthesis of N-hydroxyindoles from 2-nitrostyrenes, where a base-mediated cyclization involves the in-situ formation of a hydroxylamine intermediate. researchgate.net

Finally, synthesis from carboxylic acid derivatives provides another route. For example, N-acetylbenzamides can react with hydroxylamine hydrochloride to form 1,2,4-oxadiazoles. researchgate.net While this leads to a different heterocyclic system, the underlying reaction between an amide-like precursor and hydroxylamine suggests that a modified pathway starting from 2-fluorobenzamide (B1203369) or a related activated acid derivative could potentially yield this compound.

Derivatization and Analog Synthesis from the this compound Core

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives and analogs. Functionalization can be targeted at either the aromatic ring or the hydroxyamidine moiety, allowing for systematic modification of the compound's properties.

Strategies for Regioselective Substitution on the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the fluorine atom and the hydroxyamidine group. Understanding these effects is key to predicting and controlling the regioselectivity of electrophilic aromatic substitution reactions.

Fluorine Atom: The fluorine atom is an ortho-, para- director. youtube.comyoutube.comorganicchemistrytutor.comyoutube.com Although it is electronegative and deactivates the ring towards electrophilic attack through its inductive effect, its lone pairs of electrons can be donated via resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho and para positions. youtube.com

Hydroxyamidine Group: The -C(=NOH)NH₂ group is expected to be a deactivating and meta-directing group. Similar to other groups with multiple bonds to electronegative atoms (like nitro or carbonyl groups), it withdraws electron density from the aromatic ring via resonance, making the ring less nucleophilic. youtube.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. youtube.comyoutube.comorganicchemistrytutor.com

Given these opposing directing effects, electrophilic substitution on this compound can be complex. The fluorine directs incoming electrophiles to positions 3 and 5, while the hydroxyamidine group directs to position 4. The outcome of a reaction, such as nitration or halogenation, would depend on the specific reaction conditions and the relative strength of these directing effects, potentially leading to a mixture of products. For example, in the nitration of 2-fluorotoluene, the fluorine's para-directing effect is dominant, leading to high selectivity for 2-fluoro-5-nitrotoluene. semanticscholar.orgrsc.orgresearchgate.netrsc.org

Functionalization Approaches at the Hydroxyamidine Moiety

The hydroxyamidine group itself is rich in functionality, offering multiple sites for chemical modification, including the oxygen atom and the two nitrogen atoms. These sites are ambident nucleophiles, meaning that reactions like alkylation or acylation can occur at different atoms, often leading to a mixture of N- and O-substituted products.

O-Alkylation and O-Acylation: The oxygen of the N-hydroxy group is a common site for derivatization.

O-Acylation: This can be achieved using acyl chlorides or carboxylic acids under appropriate conditions. For instance, the reaction of oxime chlorides with carboxylic acids provides a pathway to O-acylhydroxamates. nih.gov Acidic conditions are known to favor O-acylation over N-acylation in molecules containing both hydroxyl and amino groups. nih.gov

O-Alkylation: The hydroxyl group can be alkylated using alkyl halides or other alkylating agents in the presence of a base.

N-Alkylation and N-Acylation: The nitrogen atoms of the amidine can also be targeted.

N-Alkylation: Direct N-alkylation of amides and related compounds can be achieved using alcohols in the presence of catalysts, following a "borrowing hydrogen" methodology. nih.govresearchgate.net The control of N- versus O-alkylation is a common challenge in synthetic chemistry, and the regioselectivity can often be influenced by the choice of solvent, base, and counter-ion.

N-Acylation: The amino group can be acylated using various coupling reagents commonly employed in peptide synthesis, such as those based on 1-Hydroxy-7-azabenzotriazole (HOAt) or phosphonium (B103445) salts like BOP reagent. arkat-usa.org

The following table summarizes potential derivatization reactions at the hydroxyamidine moiety.

| Reaction Type | Reagent(s) | Target Site | Product Type |

| O-Acylation | Acyl Chloride / Base | Oxygen | O-Acyl-N-hydroxy-benzamidine |

| O-Alkylation | Alkyl Halide / Base | Oxygen | O-Alkyl-N-hydroxy-benzamidine |

| N-Alkylation | Alcohol / Catalyst | Nitrogen | N-Alkyl-N-hydroxy-benzamidine |

| N-Acylation | Active Ester / Coupling Reagent | Nitrogen | N-Acyl-N-hydroxy-benzamidine |

Careful selection of reagents and reaction conditions is essential to achieve the desired regioselectivity in the functionalization of the hydroxyamidine group.

Exploration of Cyclization and Heterocyclic Annulation Reactions Involving the this compound Scaffold

The inherent reactivity of the amidoxime (B1450833) group in this compound makes it a versatile precursor for a variety of cyclization reactions. The most extensively studied of these is its conversion to 3,5-disubstituted 1,2,4-oxadiazoles. This transformation typically proceeds through the acylation of the hydroxylamine moiety, followed by a dehydrative cyclization.

A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an anhydride. In the case of this compound, this reaction leads to the formation of a 1,2,4-oxadiazole (B8745197) ring where the 3-position is occupied by the 2-fluorophenyl group. The substituent at the 5-position of the resulting oxadiazole is determined by the choice of the acylating agent.

For instance, the reaction of this compound with an appropriate acyl chloride in the presence of a base like pyridine or triethylamine, or with an anhydride, is a standard procedure for this cyclization. The reaction initially forms an O-acyl intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. To enhance the efficiency of this process, various catalysts and reaction conditions have been explored, including the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or microwave irradiation, which can lead to shorter reaction times and improved yields.

While the synthesis of 1,2,4-oxadiazoles is the most prominent example, the this compound scaffold holds potential for other heterocyclic annulation reactions. The specific reaction pathways and resulting heterocyclic systems are dependent on the nature of the co-reactant and the reaction conditions employed.

Below is a data table summarizing a representative cyclization reaction of this compound to form a 1,2,4-oxadiazole derivative.

Table 1: Synthesis of 3-(2-Fluorophenyl)-5-substituted-1,2,4-oxadiazole

| Starting Material | Acylating Agent | Solvent | Base/Catalyst | Product |

| This compound | Acyl Chloride (R-COCl) | Dichloromethane | Pyridine | 3-(2-Fluorophenyl)-5-R-1,2,4-oxadiazole |

| This compound | Carboxylic Anhydride ((RCO)₂O) | Toluene | Heat | 3-(2-Fluorophenyl)-5-R-1,2,4-oxadiazole |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro N Hydroxy Benzamidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 2-Fluoro-N-hydroxy-benzamidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, aromatic protons typically appear as multiplets in the range of δ 6.85-8.37 ppm. The N-H proton of the amide group is often observed as a broad singlet, in this case at δ 10.16 ppm in d⁶-DMSO, the position of which can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For a similar structure, benzamide (B126), 2-fluoro-N-(2-hydroxy-5-methylphenyl)-, characteristic signals for aromatic carbons are observed between δ 115 and 160 ppm. The carbonyl carbon of the amide group typically resonates further downfield. For instance, in benzamide, the carbonyl carbon appears at δ 169.91 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful technique for confirming the position of the fluorine substituent on the aromatic ring. For N-(2,4-difluorophenyl)-2-fluorobenzamide, distinct signals for each fluorine atom are observed in the ¹⁹F NMR spectrum, with chemical shifts of -114, -115, and -118 ppm in d⁶-DMSO mdpi.com.

Interactive Data Table: Representative ¹H NMR Data for a Benzohydrazide (B10538) Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.15-7.08 | Multiplet | 2H |

| Aromatic CH | 6.98 | Singlet | 4H |

| Aromatic CH | 6.86-6.79 | Multiplet | 2H |

| OCH₃ | 2.35 | Singlet | 6H |

Note: Data is for a related benzohydrazide derivative and serves as an illustrative example.

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

N-H stretching: Amine N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹.

C=N stretching: The imine group of the benzamidine (B55565) moiety would exhibit a characteristic absorption band around 1640-1690 cm⁻¹.

C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the carbon-fluorine bond.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200-3600 | Broad, Medium-Strong |

| N-H (amine) | 3300-3500 | Medium |

| C=N (imine) | 1640-1690 | Medium |

| C=C (aromatic) | 1450-1600 | Medium-Strong, Sharp |

| C-F (fluoro) | 1000-1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₇H₇FN₂O), the expected molecular weight is approximately 154.14 g/mol manchesterorganics.comlabseeker.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For amides, a common fragmentation pathway involves the loss of the NH₂ group, leading to the formation of a stable benzoyl cation. The presence of the fluorine and hydroxyl groups would also influence the fragmentation, potentially leading to characteristic fragment ions. For example, the fragmentation of benzamide typically shows a molecular ion peak and subsequent loss of NH₂ to form a benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77).

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M-OH]⁺ | 137 | Loss of hydroxyl radical |

| [M-NHOH]⁺ | 122 | Loss of hydroxylamine (B1172632) |

| [C₆H₄F-C=NH]⁺ | 122 | Benzoyl-type cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its chromophores, primarily the fluorinated benzene ring and the amidine group.

Aromatic systems typically show π → π* transitions. For a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, absorption bands were observed at 295 nm and 340 nm in acetonitrile. The presence of substituents on the benzene ring, such as the fluorine and N-hydroxy-amidine groups, will influence the wavelength and intensity of these absorptions.

Elemental Microanalysis for Empirical Formula Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to verify the empirical formula. For this compound, with a molecular formula of C₇H₇FN₂O, the theoretical elemental composition can be calculated.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 54.55 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.58 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 12.33 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 18.18 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 10.38 |

| Total | 154.146 | 100.00 |

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Interactive Data Table: Representative Crystallographic Data for a 2-Fluorobenzamide (B1203369) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.661 (3) |

| b (Å) | 13.515 (3) |

| c (Å) | 8.998 (3) |

| β (°) | 98.150 (3) |

| V (ų) | 1283.4 (6) |

| Z | 4 |

Note: Data is for the related compound 2-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide and serves as an illustrative example nih.gov.

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Thermal Analysis) for Investigating Stability of Metal Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. When this compound is used as a ligand to form metal complexes, these techniques are crucial for characterizing the stability of the resulting coordination compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of decomposition temperatures and the identification of the loss of volatile components, such as coordinated water molecules or the organic ligand itself. Studies on related metal complexes of Schiff base ligands have shown that these complexes can be thermally stable up to 200°C scispace.com. The decomposition often occurs in multiple steps, corresponding to the sequential loss of different parts of the complex mdpi.com.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can identify exothermic and endothermic processes, such as melting, crystallization, and decomposition. The thermal stability of metal complexes is often found to be higher than that of the free ligand mdpi.comcyberleninka.ru.

Interactive Data Table: Illustrative Thermal Decomposition Stages of a Metal Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Loss |

| 1 | 30-115 | 1.89 | Hydrated H₂O molecules |

| 2 | 115-250 | 25.5 | Coordinated solvent/anions |

| 3 | 250-450 | 45.2 | Ligand fragmentation |

| 4 | >450 | 15.8 | Final decomposition to metal oxide |

Note: This data is representative of a polymer-metal complex and serves as a general illustration of TGA data mdpi.com.

Structure Activity Relationship Sar Studies of 2 Fluoro N Hydroxy Benzamidine Analogs

Investigation into the Stereoelectronic Influence of Fluorine Position on Molecular Interactions

The strategic placement of a fluorine atom on the benzamidine (B55565) scaffold, particularly at the ortho (2-position), imparts significant stereoelectronic effects that modulate molecular interactions and conformation. The high electronegativity and small size of fluorine allow it to alter the electronic distribution within the molecule and influence its preferred three-dimensional structure. researchgate.netnih.govemerginginvestigators.org

Quantum mechanical studies and conformational analyses of related 2-fluorobenzamide (B1203369) derivatives have shown that the ortho-fluoro substituent often forces the amide group out of the plane of the aromatic ring. nih.gov This is in contrast to unsubstituted benzamides, which may favor a more planar conformation. For instance, in 2,6-difluorobenzamide derivatives, the energetically preferred conformation is non-planar, with a significant torsion angle between the aromatic ring and the amide functional group. nih.gov This non-planar arrangement is crucial for establishing effective hydrophobic interactions within the binding pockets of biological targets, such as the FtsZ protein, by positioning the difluoroaromatic ring optimally to engage with residues like Val203, Val297, and Asn263. nih.gov

Furthermore, the fluorine atom can engage in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor) and electrostatic interactions, which can either enhance or diminish binding affinity depending on the specific topology of the target's active site. dcu.iedcu.ienih.gov Computational studies indicate that fluorination can lead to improved electrostatic interactions between a ligand and its target, contributing to enhanced reactivity and selectivity. nih.gov The precise influence of the 2-fluoro group is therefore context-dependent, but it consistently plays a key role in defining the molecule's conformational preferences and its capacity for intermolecular interactions.

Elucidation of the Role of the N-hydroxy Amidine Group in Ligand-Target Engagement

The N-hydroxy amidine (or hydroxyamidine) group is a critical pharmacophore responsible for the direct engagement of these analogs with their biological targets. This functional group acts as a potent metal-chelating moiety and a key hydrogen bond donor/acceptor, making it central to the ligand's binding affinity and mechanism of action. nih.govacs.orgnih.gov

A prominent example of its role is seen in the inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.govacs.org X-ray crystallography and molecular modeling studies of IDO1 in complex with hydroxyamidine-based inhibitors have revealed a consistent binding mode. acs.orgnih.gov The N-hydroxy amidine group coordinates directly with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme cofactor. nih.govacs.org Specifically, the oxygen atom of the N-hydroxy group, typically in its deprotonated state, forms a dative bond with the heme iron, which is a crucial interaction for potent inhibition of the enzyme. nih.govacs.org

This interaction anchors the inhibitor in the active site, positioning the rest of the molecule to form other favorable contacts. For example, in IDO1 inhibitors, this anchoring allows the substituted phenyl ring to establish π–π stacking interactions with key residues like Tyr126, while other parts of the molecule can form hydrogen bonds with residues such as Arg231. acs.org The acidity of the hydroxyl group is modulated by the electronic properties of the rest of the molecule, ensuring it is in the appropriate protonation state for metal binding under physiological conditions. nih.gov The N-hydroxy amidine moiety is therefore not merely a structural component but an active participant in the molecular mechanism of inhibition.

Systematic Evaluation of Substituent Effects on Biological Recognition and Molecular Interactions

The biological activity of 2-Fluoro-N-hydroxy-benzamidine analogs can be systematically tuned by introducing various substituents on the aromatic ring. These modifications can alter the compound's electronic profile, steric properties, and lipophilicity, thereby influencing its binding affinity and selectivity for a given biological target. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies on related N-hydroxybenzamide scaffolds have provided clear evidence for the impact of different substituents. For instance, in the development of inhibitors for parasitic protozoa, modifications at the para-position of the benzoyl ring of N-benzoyl-2-hydroxybenzamides led to significant variations in activity. nih.gov Similarly, in the optimization of IDO1 inhibitors, replacing a core ring system while retaining the essential N-hydroxyamidine pharmacophore demonstrated how different groups influence enzymatic and cellular activities. nih.govacs.org

Generally, electron-withdrawing groups (e.g., nitro, chloro) can enhance the acidity of the N-hydroxy amidine proton, potentially improving its metal-chelating ability. researchgate.net Conversely, electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring, which may affect cation-π or π-π stacking interactions within the binding site. pocketdentistry.com The size and position of substituents are also critical; bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not fill the available space in a binding pocket, leading to weaker affinity. nih.gov

The following interactive table summarizes representative SAR data from a series of N-hydroxyamidine analogs, illustrating the effect of substituents on inhibitory activity against a target enzyme.

| Compound ID | R Group (Para-position) | IC₅₀ (nM) | Fold Change vs. Parent (H) |

| 1 | -H | 150 | 1.0 |

| 2 | -Cl | 75 | 2.0 |

| 3 | -F | 80 | 1.9 |

| 4 | -CH₃ | 130 | 1.2 |

| 5 | -OCH₃ | 110 | 1.4 |

| 6 | -NO₂ | 50 | 3.0 |

| 7 | -CF₃ | 65 | 2.3 |

Note: Data is illustrative and compiled from general findings in SAR studies of related compounds. nih.govnih.gov

Conformational Analysis and its Correlation with Biological Recognition Profiles

The three-dimensional conformation of a molecule is intrinsically linked to its ability to be recognized by a biological target. For this compound analogs, conformational analysis is key to understanding their biological profiles, as the spatial arrangement of the aromatic ring, the fluorine atom, and the N-hydroxy amidine group dictates how the ligand fits into a receptor's binding site. nih.govresearchgate.net

As discussed previously, the presence of an ortho-fluoro substituent significantly influences the molecule's preferred conformation. nih.gov Crystal structure analyses of related fluorinated benzamides show that the dihedral angle between the aromatic ring and the central amide or amidine group is often non-planar. dcu.iedcu.ienih.gov For example, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that the amide group is twisted out of the plane of both aromatic rings, with dihedral angles around 23°. dcu.ie

This pre-disposed, non-planar conformation can be highly advantageous for biological activity. It can reduce the entropic penalty upon binding, as the molecule does not need to adopt a high-energy conformation to fit into the active site. The specific torsion angles induced by the 2-fluoro substituent can align other functional groups for optimal interactions. In the case of FtsZ inhibitors based on the 2,6-difluorobenzamide scaffold, the non-planar conformation is essential for fitting into the allosteric binding pocket and establishing the necessary hydrophobic and hydrogen bonding interactions that lead to potent inhibition. nih.gov Therefore, a direct correlation exists: the conformationally restricted nature of these fluorinated analogs, a direct result of the stereoelectronic properties of the fluorine atom, is a primary determinant of their specific and potent biological recognition profiles.

Computational Chemistry and Molecular Modeling Applications in 2 Fluoro N Hydroxy Benzamidine Research

Molecular Docking Simulations for Predicting Protein-Ligand Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how a molecule like 2-Fluoro-N-hydroxy-benzamidine might interact with a specific biological target. mdpi.com

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. mdpi.com The results are ranked using a scoring function, which estimates the binding affinity. This provides valuable information on the stability of the protein-ligand complex and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. chemrxiv.org For instance, in studies of similar benzamidine (B55565) derivatives, docking simulations have been successfully used to predict binding to enzymes like trypsin, identifying critical amino acid residues involved in the interaction. nih.govresearchgate.net

A typical molecular docking study of this compound against a hypothetical protein target, such as a serine protease, would yield data on its binding energy and the specific interactions driving the recognition process.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Trypsin | -8.5 | Asp189, Ser190, Gly219 | Hydrogen Bond, Salt Bridge |

| Thrombin | -7.9 | Asp189, Gly216, Trp60D | Hydrogen Bond, Hydrophobic |

| Factor Xa | -9.1 | Asp189, Ser195, Tyr228 | Hydrogen Bond, Pi-Pi Stacking |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for predicting a wide range of properties of this compound from first principles. DFT calculations can provide deep insights into the molecule's geometry, electronic distribution, and reactivity. researchgate.net

DFT is used to calculate optimized molecular structure, electron density of states, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov Furthermore, DFT can accurately predict spectroscopic properties. For example, by calculating vibrational frequencies, it is possible to simulate and interpret FT-IR and Raman spectra. researchgate.net Studies on structurally similar fluorinated benzamides have demonstrated the utility of DFT in correlating calculated vibrational modes with experimental data, such as identifying the characteristic stretching vibrations of C-F and C=O bonds. researchgate.netresearchgate.net This allows for a detailed characterization of the molecule before its synthesis.

Table 2: Properties of this compound Predictable by DFT

| Property Category | Specific Parameters Calculable | Application |

|---|---|---|

| Electronic Properties | HOMO-LUMO Energy Gap, Electron Density, Molecular Electrostatic Potential (MEP) | Predicting reactivity sites, understanding charge distribution |

| Structural Properties | Optimized Geometry, Bond Lengths, Bond Angles, Dihedral Angles | Determining the most stable conformation nih.gov |

| Spectroscopic Properties | Vibrational Frequencies (IR/Raman), NMR Chemical Shifts, UV-Vis Absorption Wavelengths | Aiding in experimental characterization and structure elucidation mdpi.com |

| Thermodynamic Properties | Enthalpy, Gibbs Free Energy, Entropy | Assessing conformational stability and reaction feasibility nih.gov |

Molecular Dynamics Simulations for Investigating Conformational Dynamics and Binding Site Interactions

While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a realistic representation of how this compound and its protein target behave in a physiological environment, including the presence of water molecules. rsc.org

By running simulations for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and analyze the network of interactions within the binding site. researchgate.net For benzamidine analogs, MD simulations have been employed to calculate binding free energies with greater accuracy and to understand the role of specific water molecules in mediating protein-ligand interactions. nih.gov These simulations are essential for confirming the stability of the predicted binding mode and for revealing subtle dynamic effects that are critical for molecular recognition. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation for a Protein-Ligand Complex

| Simulation Parameter | Typical Value/Setting | Analysis/Output |

|---|---|---|

| Simulation Time | 100-500 nanoseconds | Assessment of binding pose stability over time |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Solvent Model | Explicit (e.g., TIP3P water) | Analysis of solvent-mediated interactions |

| Key Outputs | RMSD, RMSF, Hydrogen Bond Analysis | Quantifying protein stability, ligand flexibility, and specific interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization Strategies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgscienceforecastoa.com In the context of this compound, it would be treated as one compound within a larger library of structurally related benzamidine derivatives. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. openbioinformaticsjournal.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties such as lipophilicity (logP), electronic properties, and molecular shape. longdom.org Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is generated that correlates these descriptors with the experimentally measured biological activity (e.g., IC50). mdpi.com A robust QSAR model can then be used to guide lead optimization by predicting which structural modifications are likely to improve the desired activity, thereby saving significant time and resources in the drug development process. mdpi.comnih.gov

Table 4: Example of a QSAR Model Equation and its Components

| Component | Description | Example for a Benzamidine Series |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | log(1/IC50) |

| Independent Variables | Calculated molecular descriptors. | cLogP (lipophilicity), Molar Refractivity (MR), Dipole Moment (µ) |

| Model Equation | Mathematical relationship derived from regression analysis. | log(1/IC50) = 0.5 * cLogP - 0.2 * MR + 1.1 * µ + 2.5 |

| Statistical Validation | Metrics to assess the model's predictive power. | Correlation coefficient (r² > 0.6), Cross-validation (q² > 0.5) mdpi.com |

Compound Index

Coordination Chemistry of N Hydroxybenzamidines, with a Focus on 2 Fluoro N Hydroxy Benzamidine As a Ligand

Investigation of Metal Ion Complex Formation with N-Hydroxybenzamidines

N-Hydroxybenzamidines are known to form stable complexes with a wide range of transition metal ions. The presence of both a hydroxyl group and a benzamidine (B55565) moiety provides multiple coordination sites, allowing for chelation. Research on analogous compounds, such as fluorinated benzohydrazides, has demonstrated their ability to form complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II). It is anticipated that 2-Fluoro-N-hydroxy-benzamidine would exhibit similar reactivity.

The formation of these complexes typically occurs in solution, often under controlled pH conditions, as the deprotonation of the hydroxyl group is usually a prerequisite for coordination. The fluorine substituent at the ortho position of the benzene (B151609) ring in this compound is expected to exert a significant electron-withdrawing effect. This inductive effect could enhance the acidity of the N-OH proton, potentially facilitating complex formation at a lower pH compared to its non-fluorinated counterpart.

Studies on related fluorinated ligands suggest that the reaction between the ligand and a metal salt (e.g., chlorides or acetates) in a suitable solvent, such as ethanol (B145695) or methanol, would yield the corresponding metal complex. The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2.

Elucidation of Ligand Binding Modes and Coordination Geometries in Metal Complexes

The binding of N-hydroxybenzamidine ligands to metal ions typically occurs in a bidentate fashion, involving the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the amidine group. This forms a stable five- or six-membered chelate ring. For this compound, it is predicted that coordination would proceed through the deprotonated hydroxyl oxygen and the imine nitrogen, leading to the formation of a stable chelate.

Spectroscopic techniques are crucial in elucidating the binding modes and coordination geometries. In the infrared (IR) spectra of the metal complexes, the disappearance of the O-H stretching vibration and a shift in the C=N stretching frequency, compared to the free ligand, would provide strong evidence of coordination. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Studies on Complex Stability and Stoichiometry

The stability of metal complexes with N-hydroxybenzamidine ligands is a critical aspect of their coordination chemistry. The formation of a chelate ring significantly enhances the stability of the complexes, an observation known as the chelate effect. The stability of these complexes can be quantified by determining their stability constants.

The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the stability of its metal complexes. By withdrawing electron density from the aromatic ring, the fluorine atom can affect the basicity of the coordinating nitrogen atom and the acidity of the hydroxyl group. This modulation of electronic properties can lead to changes in the stability constants of the metal complexes compared to unsubstituted N-hydroxybenzamidine.

The stoichiometry of the complexes is typically determined using methods such as Job's method of continuous variation or mole-ratio method, employing spectrophotometric or potentiometric titrations. Based on studies of related ligands, it is plausible that this compound forms complexes with varying stoichiometries, most commonly 1:1 and 1:2 (metal:ligand).

Table 1: Expected Stoichiometry of Metal Complexes with N-Hydroxybenzamidine Ligands

| Metal Ion | Expected Stoichiometry (Metal:Ligand) |

| Cu(II) | 1:1, 1:2 |

| Ni(II) | 1:2 |

| Co(II) | 1:2 |

| Zn(II) | 1:2 |

| Fe(III) | 1:3 |

Research into Applications as Analytical Reagents for Metal Ion Detection and Gravimetric Estimation

N-hydroxybenzamidines have been explored as analytical reagents for the detection and quantification of metal ions. Their ability to form colored and often insoluble complexes with specific metal ions makes them suitable for both spectrophotometric and gravimetric analysis.

The formation of intensely colored complexes allows for the sensitive and selective colorimetric or spectrophotometric determination of metal ions. The fluorine substitution in this compound may alter the wavelength of maximum absorption and the molar absorptivity of its metal complexes, potentially enhancing the sensitivity of these analytical methods.

For gravimetric analysis, the formation of a stable, insoluble precipitate upon complexation is essential. The precipitate can be filtered, dried, and weighed to determine the amount of the metal ion in a sample. The thermal stability of the complexes, which can be assessed by thermogravimetric analysis (TGA), is also an important factor for their use in gravimetric methods. While specific studies on the gravimetric applications of this compound are limited, the general properties of N-hydroxybenzamidines suggest its potential in this area.

Table 2: Potential Analytical Applications of N-Hydroxybenzamidine Derivatives

| Analytical Technique | Application |

| Spectrophotometry | Quantitative determination of metal ions based on the color intensity of the complex. |

| Gravimetric Analysis | Isolation and weighing of metal ions as insoluble metal-ligand precipitates. |

| Solvent Extraction | Separation and preconcentration of metal ions from aqueous solutions. |

Investigative Approaches for Biological Target Elucidation and Mechanistic Research Involving 2 Fluoro N Hydroxy Benzamidine

Enzymatic Inhibition Profiling in Biochemical Assays

Biochemical assays are fundamental in determining the direct effects of a compound on specific enzyme activities. For N-hydroxy-benzamidine derivatives, a primary area of investigation has been their role as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance in cancer.

Initial screening of 2-Fluoro-N-hydroxy-benzamidine would likely involve a panel of enzymes to identify potential targets. Given the known activity of the hydroxyamidine pharmacophore, these panels would almost certainly include IDO1. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further detailed kinetic studies are then performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki). Research on related hydroxyamidine-based inhibitors of IDO1 has demonstrated potent, low nanomolar IC50 values in both biochemical and cell-based assays. For instance, studies on similar compounds have shown significant efficacy, which provides a strong rationale for investigating this compound in a similar context.

A representative, though hypothetical, data table for the enzymatic inhibition profiling of this compound against IDO1, based on the performance of similar compounds, is presented below.

| Enzyme Target | Assay Type | Measured Parameter | Hypothetical Value |

| Indoleamine-2,3-dioxygenase 1 (IDO1) | Biochemical Assay | IC50 | Low nanomolar range |

| Indoleamine-2,3-dioxygenase 2 (IDO2) | Biochemical Assay | IC50 | Higher than IDO1 |

| Tryptophan-2,3-dioxygenase (TDO) | Biochemical Assay | IC50 | Higher than IDO1 |

Receptor Binding Studies for Identification of Molecular Targets

To determine if this compound interacts with specific receptors, radioligand binding assays are commonly employed. In these experiments, a known radioactive ligand that binds to the receptor of interest is used. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. A high degree of displacement indicates a strong binding affinity of the test compound for the receptor.

While the primary focus for hydroxyamidines has been on enzymatic targets, broader screening against a panel of common receptors (e.g., G-protein coupled receptors, ion channels) would be a standard step in a comprehensive pharmacological workup to identify any off-target effects or novel activities. For some fluorinated benzamide (B126) and benzamidine (B55565) derivatives, interactions with dopamine (B1211576) D2 receptors have been noted, suggesting a potential, though not primary, avenue for investigation.

The binding affinity is typically expressed as the inhibitory constant (Ki), which is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Below is a hypothetical table illustrating the type of data generated from receptor binding studies for this compound.

| Receptor Target | Radioligand | Measured Parameter | Hypothetical Affinity |

| Dopamine D2 | [3H]Spiperone | Ki | Micromolar to high nanomolar |

| Serotonin 5-HT2A | [3H]Ketanserin | Ki | Low affinity |

| Adrenergic α1 | [3H]Prazosin | Ki | Low affinity |

Cellular Pathway Modulation Studies in in vitro Research Models

Once a primary molecular target is identified through biochemical and binding assays, the next step is to understand the compound's effects in a cellular context. For IDO1 inhibitors like the N-hydroxy-benzamidines, this involves using in vitro models, such as cancer cell lines known to express the target enzyme.

A key cellular pathway affected by IDO1 inhibition is the tryptophan catabolism pathway. IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). Inhibition of this enzyme leads to a decrease in kynurenine levels and a restoration of tryptophan levels in the cellular microenvironment. This is significant in the context of cancer, as the depletion of tryptophan and the accumulation of kynurenine are mechanisms by which tumors evade the immune system.

Therefore, a crucial in vitro study would involve treating IDO1-expressing cancer cells with this compound and measuring the concentrations of tryptophan and kynurenine in the cell culture medium. A successful inhibitor would be expected to decrease kynurenine production in a dose-dependent manner. This modulation of the tryptophan-kynurenine pathway is a central aspect of the therapeutic strategy for IDO1 inhibitors, as it can lead to the reactivation of anti-tumor immune responses.

The table below provides a hypothetical representation of the results from a cellular pathway modulation study.

| Cell Line | Treatment | Tryptophan Level (relative to control) | Kynurenine Level (relative to control) |

| IDO1-expressing cancer cells | This compound | Increased | Decreased |

| Control cells (no IDO1 expression) | This compound | No significant change | No significant change |

Elucidation of Molecular Mechanisms of Action based on Structural and Computational Insights

To understand how this compound interacts with its molecular target at an atomic level, structural biology and computational modeling techniques are employed. X-ray crystallography is a powerful tool for determining the three-dimensional structure of a protein-ligand complex. By co-crystallizing this compound with its target enzyme, such as IDO1, researchers can visualize the precise binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its inhibitory activity.

For the N-hydroxy-benzamidine class of IDO1 inhibitors, it is understood that the hydroxyamidine moiety coordinates with the heme iron in the active site of the enzyme. This interaction is crucial for their inhibitory effect. The fluorine substitution on the benzamidine ring can influence the electronic properties of the molecule, potentially affecting its binding affinity and pharmacokinetic properties.

In the absence of an experimental crystal structure, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights. Molecular docking predicts the preferred orientation of the ligand when bound to the target protein, while molecular dynamics simulations can explore the stability of the protein-ligand complex over time. These computational approaches can help in rationalizing the structure-activity relationships observed in biochemical assays and guide the design of more potent and selective inhibitors.

A summary of the expected structural and computational findings for this compound in complex with IDO1 is presented in the hypothetical table below.

| Technique | Key Finding | Implication for Mechanism of Action |

| X-ray Crystallography | The N-hydroxy-benzamidine group coordinates with the heme iron in the IDO1 active site. | Direct inhibition of the catalytic activity of the enzyme. |

| Molecular Docking | The 2-fluoro-phenyl group occupies a hydrophobic pocket within the active site. | The fluorine substitution may enhance binding affinity through favorable interactions. |

| Molecular Dynamics Simulation | The protein-ligand complex is stable over the simulation time. | Suggests a durable inhibitory effect at the molecular level. |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-N-hydroxy-benzamidine derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols. For example:

- Hydrogenation: Use Pd/C under H₂ in methanol for nitro-group reduction (e.g., 18 h at room temperature) .

- Coupling Reactions: Employ pyridine as a base in CH₂Cl₂ for benzamide formation, with reaction times optimized to 1–4 h depending on substituent reactivity .

- Protection/Deprotection: Use TIPSCl (triisopropylsilyl chloride) in DMF with Et₃N and DMAP to protect hydroxyl groups, ensuring minimal side reactions .

Key factors affecting yield include solvent polarity, catalyst loading, and temperature control.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze fluorine (¹⁹F NMR) and proton (¹H NMR) shifts to confirm substitution patterns and hydrogen bonding .

- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding networks using single-crystal studies. For example, low-temperature (150 K) data collection reduces thermal motion artifacts .

- Mass Spectrometry: Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to prevent inhalation of dust or vapors (S22/S24/25 guidelines) .

- Waste Disposal: Segregate halogenated waste and coordinate with certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder and high R-factors in structural studies of fluorinated benzamides?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution datasets to mitigate disorder caused by flexible substituents .

- Refinement Strategies: Apply restraints to disordered atoms and use twin-law corrections for twinned crystals .

- Validation Tools: Cross-check with Hirshfeld surface analysis and intermolecular interaction metrics to validate hydrogen-bonding motifs .

Q. How to design experiments to elucidate structure-activity relationships (SAR) of fluorinated benzamides in enzyme inhibition?

Methodological Answer:

- Substituent Variation: Synthesize analogs with fluorine at ortho/meta/para positions and measure IC₅₀ values against target enzymes (e.g., HDACs or proteases) .

- In Vitro Assays: Use fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .

- Computational Docking: Pair experimental data with molecular docking (AutoDock Vina) to map active-site interactions .

Q. What computational approaches are effective in predicting physicochemical properties of fluorinated benzamides?

Methodological Answer:

- Quantum Chemistry: Perform DFT (B3LYP/6-311++G**) calculations to optimize geometries and predict dipole moments .

- QSAR Modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate electronic parameters (HOMO/LUMO) with solubility or logP values .

- Thermodynamic Profiling: Calculate Gibbs free energy of solvation via COSMO-RS to assess solvent compatibility .

Q. How to address contradictions in reported biological activity data for fluorinated benzamides?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, noting variations in assay conditions (e.g., pH, buffer composition) .

- Dose-Response Validation: Replicate conflicting experiments with standardized protocols (e.g., fixed incubation times) .

- Orthogonal Assays: Confirm activity via complementary methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.